Imidazole-1-acetamide, 5-ethyl-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole-1-acetamide, 5-ethyl-2-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole-1-acetamide, 5-ethyl-2-nitro- typically involves the nitration of imidazole derivatives. One common method includes the reaction of imidazole with nitric acid and sulfuric acid to introduce the nitro group at the desired position . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of imidazole derivatives often involves large-scale nitration reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Imidazole-1-acetamide, 5-ethyl-2-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Amines: Reduction of the nitro group results in the formation of amines.
Halogenated Derivatives: Substitution reactions can yield halogenated imidazole derivatives.
Scientific Research Applications
Imidazole-1-acetamide, 5-ethyl-2-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of imidazole-1-acetamide, 5-ethyl-2-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also coordinate with metal ions, influencing enzyme activity and other biochemical processes .
Comparison with Similar Compounds
N-Benzyl-2-nitro-1H-imidazole-1-acetamide: Known for its use in treating Chagas disease.
2-Nitroimidazole: Used as a radiosensitizer in cancer therapy.
Uniqueness: Imidazole-1-acetamide, 5-ethyl-2-nitro- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
22796-68-5 |
---|---|
Molecular Formula |
C7H10N4O3 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-(5-ethyl-2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C7H10N4O3/c1-2-5-3-9-7(11(13)14)10(5)4-6(8)12/h3H,2,4H2,1H3,(H2,8,12) |
InChI Key |
BOGTWUZVXONQNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N1CC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.